molecular formula C21H19Cl2N3O2 B2563498 2,4-dichloro-N-{3-[(morpholin-4-yl)methyl]phenyl}quinoline-3-carboxamide CAS No. 1423563-06-7

2,4-dichloro-N-{3-[(morpholin-4-yl)methyl]phenyl}quinoline-3-carboxamide

Cat. No.: B2563498
CAS No.: 1423563-06-7
M. Wt: 416.3
InChI Key: DKYAOOXYQKTTEV-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{3-[(morpholin-4-yl)methyl]phenyl}quinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{3-[(morpholin-4-yl)methyl]phenyl}quinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Amidation: The final step involves the reaction of the chlorinated quinoline with 3-[(morpholin-4-yl)methyl]aniline to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{3-[(morpholin-4-yl)methyl]phenyl}quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

    Oxidation: Formation of quinoline N-oxides or carboxylic acids.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{3-[(morpholin-4-yl)methyl]phenyl}quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial properties.

    Morpholine derivatives: Compounds like morpholine itself, which is used as a chemical intermediate and corrosion inhibitor.

Uniqueness

2,4-dichloro-N-{3-[(morpholin-4-yl)methyl]phenyl}quinoline-3-carboxamide is unique due to its specific combination of a quinoline core with a morpholine-substituted phenyl group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2,4-dichloro-N-[3-(morpholin-4-ylmethyl)phenyl]quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O2/c22-19-16-6-1-2-7-17(16)25-20(23)18(19)21(27)24-15-5-3-4-14(12-15)13-26-8-10-28-11-9-26/h1-7,12H,8-11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYAOOXYQKTTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)NC(=O)C3=C(C4=CC=CC=C4N=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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